3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the methoxyphenyl group with the pyrazole-oxadiazole intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the bacterial cell wall synthesis pathway in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
- 4,5-Dihydro-1H-pyrazole-1-yl thiazoles
Uniqueness
3-(3-Methoxyphenyl)-N~5~-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a methoxyphenyl group, a pyrazole ring, and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c1-20-9-10(8-17-20)7-16-14(21)15-18-13(19-23-15)11-4-3-5-12(6-11)22-2/h3-6,8-9H,7H2,1-2H3,(H,16,21) |
InChI Key |
OVKGWCLDHRDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.